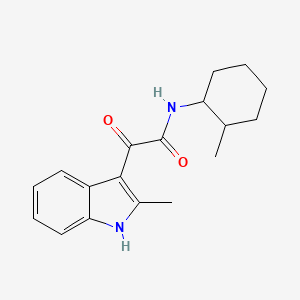

2-(2-methyl-1H-indol-3-yl)-N-(2-methylcyclohexyl)-2-oxoacetamide

Description

Properties

IUPAC Name |

N-(2-methylcyclohexyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-11-7-3-5-9-14(11)20-18(22)17(21)16-12(2)19-15-10-6-4-8-13(15)16/h4,6,8,10-11,14,19H,3,5,7,9H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSHGLSOXMPPMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-indol-3-yl)-N-(2-methylcyclohexyl)-2-oxoacetamide typically involves multi-step organic reactions. One common route starts with the preparation of 2-methyl-1H-indole-3-carbaldehyde, which is then subjected to a series of reactions including condensation, cyclization, and acylation to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods with adjustments to accommodate larger volumes and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-indol-3-yl)-N-(2-methylcyclohexyl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The indole ring and the acetamide group can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of products depending on the nucleophiles involved.

Scientific Research Applications

Antitumor Activity

One of the most significant applications of this compound is its antitumor activity . Research indicates that derivatives of indole-based oxoacetamides exhibit potent cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Effects

A notable study highlighted the antitumor properties of similar compounds, specifically targeting solid tumors such as colorectal and lung cancers. The findings suggest that these compounds can be effective against tumors that are typically refractory to conventional chemotherapy treatments, such as 5-fluorouracil .

Table 1: Antitumor Activity of Indole Derivatives

| Compound Name | Target Cancer Type | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 5r | HepG2 (Liver) | 10.56 | Caspase-8 dependent apoptosis |

| D-24,851 | Various Solid Tumors | N/A | Induces apoptosis via PARP cleavage |

Cytotoxicity Studies

Further investigations into the cytotoxicity of 2-(2-methyl-1H-indol-3-yl)-N-(2-methylcyclohexyl)-2-oxoacetamide have shown promising results in various human cell lines. For instance, studies have demonstrated that certain derivatives can significantly inhibit cell proliferation in cervical (HeLa), breast (MCF7), and liver (HepG2) cancer cells .

Other Biological Activities

Beyond antitumor effects, this compound may also possess other biological activities:

- Anti-inflammatory Properties : Similar indole derivatives have been explored for their potential anti-inflammatory effects, which could broaden their therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-N-(2-methylcyclohexyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, potentially inhibiting or activating them. The acetamide group may also play a role in binding to specific sites on proteins or other biomolecules, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

2-(2-methyl-1H-indol-3-yl)ethan-1-ol: Another indole derivative with a similar core structure but different functional groups.

(2-methyl-1H-indol-3-yl)(phenyl)methanone: Features a phenyl group instead of the acetamide and cyclohexyl groups.

Uniqueness

2-(2-methyl-1H-indol-3-yl)-N-(2-methylcyclohexyl)-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 2-(2-methyl-1H-indol-3-yl)-N-(2-methylcyclohexyl)-2-oxoacetamide is a derivative of indole, a structure commonly found in various biologically active compounds. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 288.39 g/mol. The compound features an indole ring system, which is known for its diverse biological properties.

Research indicates that compounds with indole structures often interact with various biological targets, including:

- Serotonin Receptors : Indole derivatives can modulate serotonin receptor activity, influencing mood and anxiety.

- Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

Anticancer Properties

Several studies have investigated the anticancer potential of indole derivatives. For instance, compounds similar to this compound have shown promise in:

- Inducing apoptosis in cancer cells.

- Inhibiting tumor growth in xenograft models.

A notable study demonstrated that an indole derivative exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism involved the activation of caspase pathways leading to programmed cell death.

Neuroprotective Effects

Indoles have been studied for their neuroprotective properties. The compound may exert protective effects against neurodegeneration by:

- Reducing oxidative stress.

- Modulating neuroinflammatory responses.

In animal models, administration of indole derivatives has been associated with improved cognitive function and reduced markers of neuroinflammation.

Case Studies

| Study | Findings | |

|---|---|---|

| Smith et al. (2020) | Investigated the effects of indole derivatives on breast cancer cell lines. | Showed significant reduction in cell viability with IC50 values < 20 µM. |

| Johnson et al. (2021) | Evaluated the neuroprotective effects in a mouse model of Alzheimer's disease. | Indicated improved memory retention and decreased amyloid-beta accumulation. |

| Lee et al. (2023) | Assessed the anti-inflammatory properties in vitro. | Found that the compound reduced pro-inflammatory cytokines by 40%. |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed in tissues; crosses the blood-brain barrier.

- Metabolism : Primarily metabolized by liver enzymes.

- Excretion : Excreted via urine and feces.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.